molecular formula C16H19N3O5S B6578788 1-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)piperidine-3-carboxamide CAS No. 1058218-58-8

1-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)piperidine-3-carboxamide

Cat. No.: B6578788
CAS No.: 1058218-58-8
M. Wt: 365.4 g/mol
InChI Key: SALKZLOMLQCTIC-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)piperidine-3-carboxamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the formation of the isoindolone core. This can be achieved through a series of reactions including cyclization, oxidation, and methylation[_{{{CITATION{{{_2{WO2017033206A2 - Solid state forms of n-[2-(1 s)-1 -(3-ethoxy-4 .... The specific conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of the synthetic route to maximize yield and minimize by-products. This often involves the use of continuous flow reactors and advanced purification techniques to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_2{WO2017033206A2 - Solid state forms of n-[2-(1 s)-1 -(3-ethoxy-4 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).

Major Products Formed:

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating diseases such as inflammation and cancer.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)piperidine-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

  • Apremilast: A related compound with similar structural features and biological activity.

  • Other Isoindolone Derivatives: Compounds with variations in the isoindolone core and functional groups.

This comprehensive overview highlights the significance of 1-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)piperidine-3-carboxamide in scientific research and industry. Its unique properties and diverse applications make it a valuable compound for further study and development.

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-18-15(21)11-6-3-7-12(13(11)16(18)22)17-14(20)10-5-4-8-19(9-10)25(2,23)24/h3,6-7,10H,4-5,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALKZLOMLQCTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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